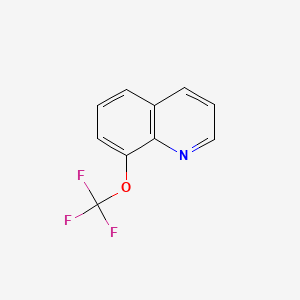
8-(Trifluoromethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6F3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethoxy group (-OCF3) is attached to the 8th position of the quinoline ring .
Synthesis Analysis
The synthesis of 8-(Trifluoromethoxy)quinoline and its derivatives is a topic of ongoing research . Quinoline and its derivatives have been synthesized using various protocols, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used .Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethoxy)quinoline consists of a quinoline ring with a trifluoromethoxy group attached to the 8th position . The InChI code for this compound is 1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H .Physical And Chemical Properties Analysis
8-(Trifluoromethoxy)quinoline has a molecular weight of 213.16 . It is a solid at room temperature .Applications De Recherche Scientifique
Detection of Cu2+ Ions : A quinoline derivative coupled with carbon dots can act as a fluorescent chemosensor for detecting Cu2+ ions. This method offers high sensitivity, selectivity, and stability under various conditions, including direct detection in aqueous solutions and tap water (Li et al., 2016).
Corrosion Inhibition : Quinoline derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. Their effectiveness increases with the length of the hydrocarbon chain in the molecule, and they form protective layers on the metal surface (Tazouti et al., 2021).
Coordination with Metal Ions : Some quinoline derivatives can form coordination complexes with metals like Cu, Ag, and Pd. These complexes have potential applications in catalysis and materials science (Son et al., 2010).
Aluminum Alloy Corrosion Protection : Quinoline derivatives can serve as corrosion inhibitors for aluminum alloys in saline environments, forming protective films on the alloy surface (Wang et al., 2015).
Pharmacological Applications : Some quinoline derivatives exhibit anticonvulsant activity, with potential use as therapeutic agents for epilepsy and related disorders (Wang et al., 2013).
Visible Light Trifluoromethylation : Quinoline derivatives can undergo trifluoromethylation under visible light irradiation, enhancing their efficiency in various chemical transformations (Zhao et al., 2018).
Preconcentration Agents in Analysis : Quinoline-8-ol and its derivatives are used as chelating agents in flow injection analysis for the determination of inorganics (Rao & Gladis, 2002).
Antibacterial Activity : Some quinoline derivatives exhibit antibacterial activity, potentially serving as novel therapeutic agents against various bacterial infections (Asahina et al., 2005).
Orientations Futures
The future directions for research on 8-(Trifluoromethoxy)quinoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the importance of quinoline derivatives in medicinal chemistry, there is a significant interest in developing new synthetic methods and studying the properties of these compounds .
Propriétés
IUPAC Name |
8-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPNPJDOVWGSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethoxy)quinoline | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

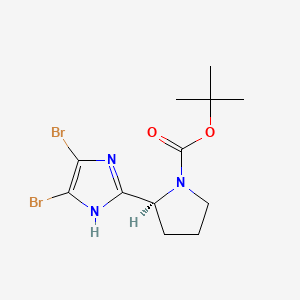
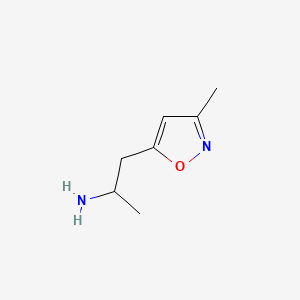
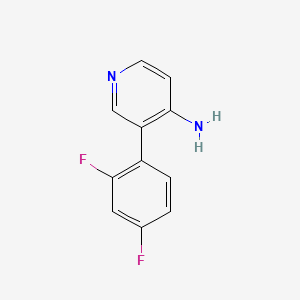
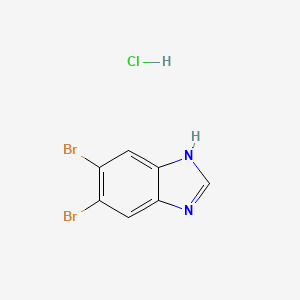
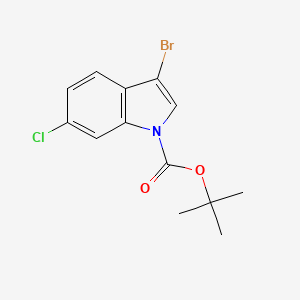
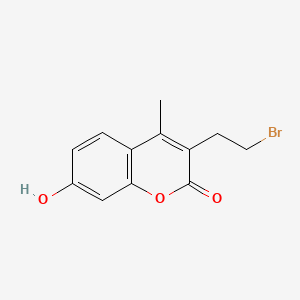

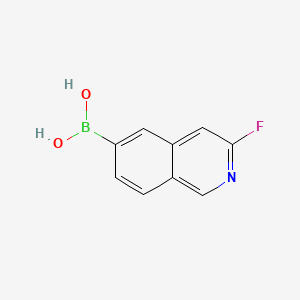
![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)
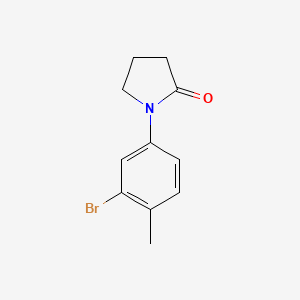
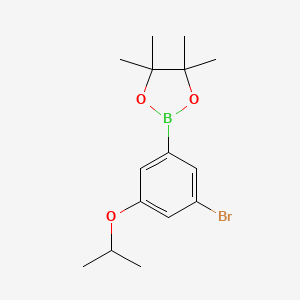
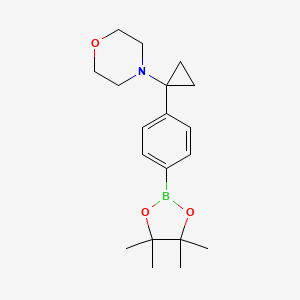
![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)